Structural Differentiation from Antifungal Carboxamide-Piperazine Hybrids
In contrast to carboxamide-piperazine-sulfonamide hybrids such as 19c, 20c, and 22a which bear a hippuric acid-derived acetamide linker and demonstrate antifungal IC50 values of 24.2–38.2 µM against T98G glioblastoma cells [1], 4-ethoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide possesses a propylsulfonyl linker and 4-ethoxybenzamide terminus. This structural divergence redirects biological activity away from cytotoxicity toward CB1 receptor antagonism, as indicated by its database classification [2]. Direct quantitative comparison of CB1 binding affinity is unavailable.
| Evidence Dimension | Structural determinant of biological activity |
|---|---|
| Target Compound Data | Propylsulfonyl linker; 4-ethoxybenzamide terminus; m-tolylpiperazine group |
| Comparator Or Baseline | Compounds 19c, 20c, 22a: hippuric acid-derived acetamide linker; varied arylsulfonylpiperazines; IC50 = 24.2–38.2 µM (T98G cytotoxicity) [1] |
| Quantified Difference | Structural class divergence: linker chemistry (propylsulfonyl vs. acetamide) dictates target profile (CB1 antagonism vs. cytotoxicity); no overlapping quantitative bioactivity data |
| Conditions | Comparator data from cytotoxicity assays against T98G, HeLa, A375, A549, MD-AMB-231 cell lines [1] |
Why This Matters
This compound occupies a distinct pharmacological niche (CB1 antagonism) compared to structurally related antifungals; substitution with a cytotoxic piperazine-sulfonamide would not replicate CB1-targeted activity.
- [1] Wang, B.-L., Shi, Y.-X., Zhang, S.-J., Ma, Y., Wang, H.-X., Zhang, L.-Y., Wei, W., Liu, X.-H., Li, Y.-H., Li, Z.-M., & Li, B.-J. (2016). Syntheses, biological activities and SAR studies of novel carboxamide compounds containing piperazine and arylsulfonyl moieties. European Journal of Medicinal Chemistry, 117, 167-178. View Source
- [2] IDRblab Drug Database. Sulfonylated piperazine derivative 3 (PMID26161824-Compound-183). Target: Cannabinoid receptor 1 (CB1). View Source
